molecular formula C7H16ClNO2 B12962685 (S)-2-Aminoheptanoic acid hydrochloride

(S)-2-Aminoheptanoic acid hydrochloride

Cat. No.: B12962685
M. Wt: 181.66 g/mol
InChI Key: GQIUMILXAJLDTC-RGMNGODLSA-N
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Description

(S)-2-Aminoheptanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of (S)-2-aminoheptanoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-aminoheptanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as a protected amino acid derivative.

    Protection and Deprotection: The amino group is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group, to prevent unwanted reactions during the synthesis.

    Chain Elongation: The protected amino acid is subjected to chain elongation reactions, such as alkylation or acylation, to introduce the heptanoic acid side chain.

    Deprotection: The protecting group is removed to expose the free amino group.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminoheptanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used under basic or acidic conditions.

Major Products

Scientific Research Applications

(S)-2-Aminoheptanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: It serves as an intermediate in the synthesis of peptide-based drugs and other bioactive compounds.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-aminoheptanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Aminooctanoic acid hydrochloride
  • (S)-2-Aminononanoic acid hydrochloride
  • (S)-2-Aminodecanoic acid hydrochloride

Uniqueness

(S)-2-Aminoheptanoic acid hydrochloride is unique due to its specific chain length and chiral configuration, which confer distinct physicochemical properties and biological activities. Compared to its analogs with different chain lengths, it may exhibit different solubility, stability, and reactivity, making it suitable for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(2S)-2-aminoheptanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

GQIUMILXAJLDTC-RGMNGODLSA-N

Isomeric SMILES

CCCCC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CCCCCC(C(=O)O)N.Cl

Origin of Product

United States

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